![molecular formula C18H13NO B053516 N-Hydroxy-6-aminochrysene CAS No. 114451-10-4](/img/structure/B53516.png)
N-Hydroxy-6-aminochrysene
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Description
N-Hydroxy-6-aminochrysene, also known as this compound, is a useful research compound. Its molecular formula is C18H13NO and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenicity Studies
N-Hydroxy-6-aminochrysene has been extensively studied for its role in carcinogenesis. It is known to form DNA adducts, which are critical in understanding the mechanisms of chemical-induced cancer.
Case Studies
- El-Bayoumy et al. (1992) conducted a study on newborn Swiss-Webster mice treated with N-OH-6-Ac. The results indicated a high incidence of lung adenomas and liver tumors, particularly in males .
- Ogawa et al. (1996) found that transgenic mice expressing a human c-Ha-ras gene developed lung and forestomach tumors after exposure to N-OH-6-Ac, demonstrating its potency as a carcinogen .
Molecular Biology Applications
This compound is utilized in molecular biology to study DNA repair mechanisms and the effects of DNA damage.
DNA Repair Studies
Research has highlighted the inefficiency of nucleotide excision repair mechanisms when dealing with N-OH-6-Ac-derived DNA adducts. This inefficiency is crucial for understanding susceptibility to cancer in humans .
Experimental Models
Various animal models have been employed to study the effects of N-OH-6-Ac on cellular processes:
- In studies involving rats and mice, it was observed that N-OH-6-Ac could induce significant genomic instability .
Toxicological Assessments
Toxicological evaluations of this compound focus on its effects on cellular health and metabolism.
Genotoxicity Tests
N-OH-6-Ac has been shown to exhibit genotoxic properties in several assays, indicating its potential to cause mutations .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Study Reference | Organism Model | Treatment Details | Observed Effects |
---|---|---|---|
El-Bayoumy et al. (1992) | Swiss-Webster Mice | Intraperitoneal injections of N-OH-6-Ac | High incidence of lung adenomas and liver tumors |
Ogawa et al. (1996) | Transgenic Mice | Exposure to N-OH-6-Ac | Development of lung and forestomach tumors |
Delclos et al. (1987) | Various Animal Models | Incubation with N-OH-6-Ac | Formation of major DNA adducts |
Properties
CAS No. |
114451-10-4 |
---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-chrysen-6-ylhydroxylamine |
InChI |
InChI=1S/C18H13NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19-20H |
InChI Key |
DDEXKYQWZJEPRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
Key on ui other cas no. |
114451-10-4 |
Synonyms |
N-hydroxy-6-aminochrysene N-hydroxy-6-chrysenamine |
Origin of Product |
United States |
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